PR-924

Description

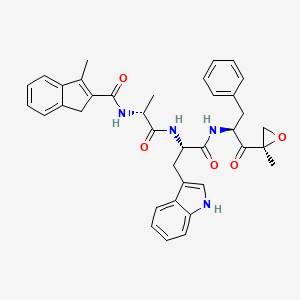

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R)-1-[[(2S)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-methyl-1H-indene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O5/c1-22-27-14-8-7-13-25(27)18-29(22)35(44)39-23(2)34(43)41-32(19-26-20-38-30-16-10-9-15-28(26)30)36(45)40-31(33(42)37(3)21-46-37)17-24-11-5-4-6-12-24/h4-16,20,23,31-32,38H,17-19,21H2,1-3H3,(H,39,44)(H,40,45)(H,41,43)/t23-,31+,32+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBUEVSHEJICCM-LZNHGOJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2=CC=CC=C12)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)C6(CO6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(CC2=CC=CC=C12)C(=O)N[C@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)[C@]6(CO6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416709-79-9 | |

| Record name | PR-924 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416709799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR-924 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI5ZER54A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PR-924: A Technical Guide to its Mechanism of Action as a Selective Immunoproteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PR-924 is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its effects in multiple myeloma (MM). This compound acts as a covalent, irreversible inhibitor of the LMP-7 (low molecular weight protein 7, also known as β5i) subunit of the immunoproteasome. This selective inhibition triggers a cascade of downstream events culminating in the induction of apoptosis in cancer cells, demonstrating its potential as a therapeutic agent. This guide summarizes the key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a tripeptide epoxyketone that demonstrates high selectivity for the LMP-7 (β5i) subunit of the immunoproteasome.[1][2] The core mechanism of action involves the covalent modification of the N-terminal threonine active sites within the LMP-7 subunit.[1][2][3] This irreversible binding effectively inhibits the chymotrypsin-like proteolytic activity of the immunoproteasome.[1] In contrast to broader-spectrum proteasome inhibitors, this compound exhibits significantly less activity against the constitutive proteasome subunit β5c, which is ubiquitously expressed in normal tissues.[4] This selectivity is thought to contribute to a more favorable therapeutic window, potentially reducing off-target effects.[1]

The inhibition of LMP-7 by this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of endoplasmic reticulum stress. In malignant cells, such as those in multiple myeloma, this disruption of proteasomal function triggers the intrinsic pathway of apoptosis.[1][4]

Quantitative Data: Inhibitory Activity of this compound

The selectivity of this compound for the immunoproteasome subunit LMP-7 (β5i) over the constitutive proteasome subunit β5c is a key feature of its pharmacological profile. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against various proteasome subunits.

| Subunit | Target | This compound IC50 (nM) | Selectivity Ratio (β5c/β5i) | Reference |

| β5i | Immunoproteasome | 2.5 | ~91 | [4] |

| β5c | Constitutive Proteasome | 227 | [4] | |

| β1i | Immunoproteasome | 8200 | ||

| β2i | Immunoproteasome | >30,000 | ||

| β1c | Constitutive Proteasome | >30,000 | ||

| β2c | Constitutive Proteasome | >30,000 | ||

| β5i | Immunoproteasome | 22 | ~131 | |

| β5c | Constitutive Proteasome | 2900 |

Note: Variations in IC50 values can be attributed to different experimental assays and conditions.

Signaling Pathway of this compound-Induced Apoptosis

The primary anti-cancer effect of this compound is the induction of apoptosis, particularly in multiple myeloma cells.[1] This process is predominantly mediated through the mitochondria-dependent intrinsic pathway.[1]

Key events in this signaling cascade include:

-

Activation of Caspases: Treatment with this compound leads to the activation of initiator caspase-9 and caspase-8, as well as the executioner caspase-3.[1]

-

Cleavage of PARP: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

-

BID Cleavage and Translocation: this compound induces the cleavage of the pro-apoptotic BH3-only protein BID. The truncated BID (tBID) then translocates to the mitochondria.[1]

-

Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release: The accumulation of tBID at the mitochondria leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[1][2]

-

Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which further amplifies the caspase cascade.

References

- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

PR-924: A Selective LMP-7 Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PR-924 is a potent and selective small molecule inhibitor of the immunoproteasome subunit LMP-7 (Low Molecular Mass Polypeptide 7), also known as β5i. As a tripeptide epoxyketone, this compound covalently and irreversibly binds to the N-terminal threonine active site of LMP-7, leading to the induction of apoptosis in malignant cells, particularly those of hematological origin such as multiple myeloma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development who are interested in the therapeutic potential of selective immunoproteasome inhibition.

Introduction: The Immunoproteasome and LMP-7 as a Therapeutic Target

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, playing a vital role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The proteasome exists in two major forms: the constitutive proteasome, present in all cell types, and the immunoproteasome, which is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by inflammatory cytokines.

The immunoproteasome contains three distinct catalytic β-subunits: LMP-2 (β1i), MECL-1 (β2i), and LMP-7 (β5i), which replace their constitutive counterparts β1, β2, and β5, respectively. LMP-7 confers a chymotrypsin-like proteolytic activity to the immunoproteasome. In hematological malignancies like multiple myeloma, the immunoproteasome is often overexpressed and plays a crucial role in tumor cell survival and proliferation. This makes the immunoproteasome, and specifically the LMP-7 subunit, an attractive target for selective cancer therapy, with the potential for reduced off-target effects compared to non-selective proteasome inhibitors.

This compound is a tripeptide epoxyketone designed to selectively target the LMP-7 subunit of the immunoproteasome. Its high selectivity offers a promising therapeutic window for treating cancers that are dependent on immunoproteasome function.

This compound: Mechanism of Action and Chemical Properties

This compound is characterized as a tripeptide epoxyketone proteasome inhibitor.[1] This chemical class is known for its ability to form a covalent bond with the active site threonine residues of proteasome subunits.

-

Chemical Structure: While a specific synthesis protocol for this compound is not widely published, its structure as a tripeptide epoxyketone has been reported by commercial suppliers.

-

Mechanism of Action: this compound selectively and irreversibly binds to the N-terminal threonine active site of the LMP-7 (β5i) subunit of the immunoproteasome.[1][2] This covalent modification inhibits the chymotrypsin-like activity of the immunoproteasome, leading to a disruption of protein homeostasis and the accumulation of pro-apoptotic proteins. This ultimately triggers programmed cell death (apoptosis) in susceptible cancer cells.[1][2]

Quantitative Data: In Vitro Efficacy and Selectivity

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: Inhibitory Potency of this compound against Proteasome Subunits

| Proteasome Subunit | Target | IC50 (nM) |

| LMP-7 | Immunoproteasome (β5i) | 22 |

Data sourced from MedchemExpress.[2]

Table 2: In Vitro Anti-Myeloma Activity of this compound

| Cell Lines | Treatment Duration | IC50 Range (µM) |

| MM.1S, MM.1R, RPMI-8226, KMS12, LR-5, DOX40, INA-6, OPM1, OPM2 | 48 hours | 3 - 7 |

Data shows the effective concentration range of this compound to inhibit the growth of various multiple myeloma cell lines.[2]

Table 3: In Vivo Efficacy of this compound in a Plasmacytoma Xenograft Model

| Treatment Group | Dosing Schedule | Outcome |

| This compound | 6 mg/kg, intravenous, twice a week for 21 days | Significant inhibition of tumor growth and prolonged survival |

Data from studies in CB-17 SCID mice with human plasmacytoma xenografts.[2]

Signaling Pathways and Experimental Workflows

This compound Induced Apoptotic Signaling Pathway

This compound triggers apoptosis in multiple myeloma cells through the intrinsic, or mitochondrial, pathway. This involves the activation of a cascade of caspase enzymes.

Caption: this compound induced apoptotic signaling cascade.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines a typical experimental workflow to assess the anti-cancer effects of this compound, from in vitro cell-based assays to in vivo animal models.

Caption: Experimental workflow for this compound efficacy testing.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Plating: Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium.

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 1-20 µM). Include a vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blot for Caspase Activation

This protocol is used to detect the cleavage and activation of caspases, key mediators of apoptosis, in response to this compound treatment.

Materials:

-

This compound treated and untreated multiple myeloma cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies against Caspase-3, Caspase-8, Caspase-9, PARP, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Analyze the bands corresponding to the full-length and cleaved forms of the target proteins.

In Vivo Human Plasmacytoma Xenograft Model

This protocol describes the use of a mouse model to evaluate the in vivo anti-tumor activity of this compound.

Materials:

-

CB-17 SCID mice

-

Human multiple myeloma cell line (e.g., RPMI-8226)

-

Matrigel

-

This compound for injection

-

Vehicle control (e.g., saline)

-

Calipers

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human multiple myeloma cells (e.g., 2 x 10^6 cells) mixed with Matrigel into the flank of SCID mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Treatment Initiation: Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 6 mg/kg) intravenously twice a week. Administer the vehicle to the control group.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Survival and Toxicity Monitoring: Monitor the mice for signs of toxicity (e.g., weight loss, changes in behavior) and record survival.

-

Data Analysis: Compare the tumor growth rates and survival curves between the treatment and control groups.

Conclusion and Future Directions

This compound represents a promising class of targeted therapies for hematological malignancies. Its high selectivity for the LMP-7 subunit of the immunoproteasome offers the potential for improved efficacy and a better safety profile compared to non-selective proteasome inhibitors. The data presented in this guide demonstrate the potent anti-myeloma activity of this compound in both in vitro and in vivo models.

Future research should focus on further elucidating the full spectrum of cellular pathways affected by selective LMP-7 inhibition, exploring potential synergistic combinations with other anti-cancer agents, and advancing the clinical development of this compound and other LMP-7 inhibitors for the treatment of multiple myeloma and other cancers. The detailed protocols and workflows provided herein serve as a foundation for researchers to further investigate the therapeutic utility of this targeted approach.

References

The Immunoproteasome Subunit LMP-7: A Core Target for Modulating Autoimmune and Oncological Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The immunoproteasome (i-proteasome) is a specialized variant of the proteasome complex, crucial for regulating immune responses. Its distinct catalytic subunit, Low Molecular Mass Polypeptide 7 (LMP-7 or β5i), has emerged as a high-value drug target for a range of therapeutic areas, particularly autoimmune disorders and hematological malignancies. Unlike the constitutive proteasome found in all cells, the immunoproteasome is predominantly expressed in hematopoietic cells and can be induced in other cells by inflammatory cytokines like IFN-γ and TNF-α.[1][2] This differential expression provides a therapeutic window for selective inhibition, aiming to modulate pathological immune responses while minimizing the on-target toxicities associated with broad-spectrum proteasome inhibitors. This guide details the structure and function of LMP-7, its role in disease, the landscape of selective inhibitors, key experimental protocols for its study, and the signaling pathways it governs.

The Immunoproteasome and the LMP-7 (β5i) Subunit

The 26S proteasome is the primary non-lysosomal protease responsible for degrading polyubiquitinated proteins, maintaining cellular protein homeostasis.[3] In response to inflammatory stimuli, the three catalytic β-subunits of the constitutive proteasome (c-proteasome)—β1, β2, and β5—can be replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP-7).[3]

LMP-7 (also known as PSMB8) confers a chymotrypsin-like proteolytic activity to the immunoproteasome.[4] This activity is distinct from its constitutive counterpart (β5), leading to altered cleavage preferences and the generation of a unique repertoire of peptides for presentation on MHC class I molecules.[3] Beyond antigen presentation, LMP-7 plays a critical role in cytokine production, T-cell differentiation, and the survival of plasma cells, making it a pivotal node in the regulation of both innate and adaptive immunity.[1][5][6]

Therapeutic Rationale: LMP-7 as a Drug Target

The rationale for targeting LMP-7 stems from its central role in the pathogenesis of various diseases.

Autoimmune Diseases

Selective inhibition of LMP-7 has demonstrated significant therapeutic benefits in preclinical models of numerous autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), inflammatory bowel disease (IBD), and multiple sclerosis.[7] The therapeutic effect is largely attributed to the inhibition of pro-inflammatory Th1 and Th17 T-helper cell differentiation and the reduction of key inflammatory cytokines.[1][5][8] Furthermore, LMP-7 inhibition promotes the differentiation of regulatory T cells (Tregs), helping to restore immune tolerance.[1][5]

Oncology

In hematological malignancies such as multiple myeloma and mantle cell lymphoma, cancer cells are highly dependent on proteasome function for survival. The immunoproteasome is highly expressed in these malignant cells.[9] Selective LMP-7 inhibitors like M3258 have shown potent anti-tumor efficacy in preclinical models, inducing apoptosis in myeloma cells and, in some cases, demonstrating superior efficacy compared to non-selective proteasome inhibitors like bortezomib.[7][9] LMP-7 has also been implicated in solid tumors like colorectal and breast cancer, often associated with inflammation-driven cancer progression.[9][10]

Quantitative Data on LMP-7 Inhibitors

A growing number of selective LMP-7 inhibitors have been developed. Their potency is typically measured by the half-maximal inhibitory concentration (IC50), while the inhibition constant (Ki) provides a measure of binding affinity.[11] The selectivity is determined by comparing the IC50 for LMP-7 (β5i) to that for the constitutive subunit β5 (β5c).

| Compound | Type | Target(s) | Human β5i (LMP7) IC50 | Human β5c IC50 | Selectivity (β5c/β5i) | Reference |

| ONX 0914 (PR-957) | Tripeptide Epoxyketone (Irreversible) | LMP7, LMP2 | ~20-39 nM | ~240-1560 nM | ~12 to 40-fold | [12][13] |

| KZR-616 (Zetomipzomib) | Tripeptide Epoxyketone (Irreversible) | LMP7, LMP2 | Potent inhibitor | >10,000-fold selectivity | >10,000-fold | [14] |

| M3258 | Non-peptidic (Reversible) | LMP7 | 3.6 - 4.1 nM | 2519 nM | >600-fold | [9][15] |

| PR-924 | Tripeptide Epoxyketone (Irreversible) | LMP7 | 2.5 - 22 nM | 227 - 2900 nM | >90 to 131-fold | [13][16][17] |

Note: IC50 values can vary based on specific assay conditions, such as enzyme and substrate concentrations and pre-incubation times.

Mechanism of Action and Signaling Pathways

Inhibition of LMP-7's chymotrypsin-like activity disrupts downstream signaling pathways crucial for immune cell function. The primary mechanism involves altering the balance of T-helper cell differentiation and suppressing the production of pro-inflammatory cytokines.

Modulation of T-Cell Differentiation

LMP-7 activity is critical for the differentiation of naive CD4+ T cells into pro-inflammatory Th1 and Th17 lineages. LMP-7 inhibition leads to reduced phosphorylation of the transcription factor STAT1, which is essential for Th1 differentiation.[1][5] Similarly, it blocks the phosphorylation of STAT3, a key regulator of the Th17 lineage-defining transcription factor RORγt.[5] Concurrently, this inhibition promotes the differentiation of Foxp3+ regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. ONX-0914 (PR-957) | LMP7 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 12. benchchem.com [benchchem.com]

- 13. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

The Role of PR-924 in Inducing Apoptosis in Myeloma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective immunoproteasome inhibitor, PR-924, and its role in inducing apoptosis in multiple myeloma cells. This document details the molecular mechanisms, key signaling pathways, and experimental data supporting its anti-myeloma activity. Furthermore, it provides detailed experimental protocols for the key assays cited and visual representations of the underlying biological processes.

Executive Summary

This compound is a tripeptide epoxyketone that selectively inhibits the LMP-7 (low-molecular-mass polypeptide 7), also known as the β5i subunit, of the immunoproteasome.[1][2] Research has demonstrated that this compound effectively inhibits the growth of multiple myeloma cell lines and primary patient tumor cells, including those resistant to conventional therapies.[1] The primary mechanism of action is the induction of apoptosis through a mitochondria-dependent pathway.[1] In vivo studies have further validated the anti-tumor efficacy of this compound in xenograft models of human multiple myeloma, with the compound being well-tolerated.[1][2] These preclinical findings establish the LMP-7 subunit of the immunoproteasome as a promising therapeutic target in multiple myeloma.[1][2]

Mechanism of Action of this compound

This compound's pro-apoptotic activity in myeloma cells is initiated by the selective inhibition of the chymotrypsin-like activity of the LMP-7 subunit of the immunoproteasome.[1] This selective inhibition disrupts cellular protein homeostasis, leading to the activation of downstream apoptotic signaling cascades.

The induction of apoptosis by this compound is characterized by the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9.[1][2] This activation leads to the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Furthermore, this compound triggers the mitochondrial intrinsic apoptotic pathway. This is evidenced by the cleavage of Bid, a pro-apoptotic BH3-only protein, and its subsequent translocation to the mitochondria.[1] This event leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1][2] The released cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the subsequent caspase cascade.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on multiple myeloma cells.

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line(s) | Assay | Concentration | Time Point | Result | Reference |

| MM.1S, MM.1R, RPMI-8226, KMS12PE, LR-5, DOX40, INA-6, OPM1, OPM2 | MTT Assay | 1-20 µM | 24, 48, 72h | IC50 range: 3-5 µM | [1] |

| MM.1S, MM.1R | Annexin V/PI Staining | 3 µM | 48h | Significant increase in apoptotic cell population | [1] |

| Primary Patient MM Cells (CD138+) | Trypan Blue Exclusion | 3 µM | 48h | Significant increase in cell death | [1] |

| Normal PBMCs | Trypan Blue Exclusion | up to 20 µM | 48h | Minimal decrease in viability | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cell Line | Treatment | Outcome | Reference |

| Plasmacytoma Xenograft | MM.1S | 6 mg/kg this compound (IV, twice weekly for 3 weeks) | Significant inhibition of tumor growth and prolonged survival | [1] |

| SCID-hu | INA-6 | 6 mg/kg this compound (IV, twice weekly for 3 weeks) | Significant reduction in shIL-6R levels | [1] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.

Caption: this compound Induced Apoptotic Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture

-

Cell Lines: Human multiple myeloma cell lines (MM.1S, MM.1R, RPMI-8226, Dox-40, LR5, OPM-1, OPM-2, KMS12PE, INA-6) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Primary Cells: Tumor cells from multiple myeloma patients were purified by CD138+ selection. Normal peripheral blood mononuclear cells (PBMCs) were obtained from healthy donors.

MTT Cell Viability Assay

Caption: MTT Assay Experimental Workflow.

-

Seed myeloma cells in 96-well plates at a density of 2 x 10^4 cells/well.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle control.

-

Incubate for the desired time points (24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Culture myeloma cells (e.g., MM.1S, MM.1R) in 6-well plates.

-

Treat cells with this compound (e.g., 3 µM) or vehicle control for 48 hours.

-

Harvest cells and wash twice with cold PBS.

-

Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

-

Treat myeloma cells (e.g., MM.1S, MM.1R) with this compound (e.g., 3 µM) for 48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against caspase-3, caspase-8, caspase-9, PARP, Bid, Bcl-2, Bax, Mcl-1, or GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

-

Plasmacytoma Model: Subcutaneously inject 2 x 10^6 MM.1S cells into the flank of SCID mice.

-

SCID-hu Model: Implant human fetal bone chips subcutaneously into SCID mice and inject 2.5 x 10^6 INA-6 cells directly into the bone chips.

-

Once tumors are established, randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 6 mg/kg) or vehicle intravenously twice a week for 3 weeks.

-

Monitor tumor growth by measuring tumor volume or circulating levels of soluble human IL-6 receptor (shIL-6R).

-

Monitor animal weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This compound demonstrates significant anti-myeloma activity by selectively targeting the LMP-7 subunit of the immunoproteasome and inducing apoptosis through a caspase-mediated, mitochondria-dependent pathway. The preclinical data strongly support the further investigation of this compound as a potential therapeutic agent for the treatment of multiple myeloma. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

PR-924: A Technical Overview of a Selective Immunoproteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7 (β5i). The information presented is collated from peer-reviewed scientific literature and is intended to serve as a resource for professionals in the fields of oncology, pharmacology, and drug development.

Introduction to this compound

This compound is a tripeptide epoxyketone proteasome inhibitor that demonstrates high selectivity for the LMP-7 (low molecular mass polypeptide 7) subunit of the immunoproteasome.[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules. Its distinct catalytic subunits, including LMP-7, have emerged as attractive therapeutic targets in hematological malignancies and autoimmune diseases. This compound covalently modifies the N-terminal threonine active sites of the LMP-7 subunit, leading to the inhibition of its chymotrypsin-like (CT-L) activity and subsequent induction of apoptosis in cancer cells.[1][2][4]

Mechanism of Action

This compound exerts its cytotoxic effects in cancer cells, particularly multiple myeloma (MM), through the induction of apoptosis.[1][2] This process is initiated by the selective inhibition of the LMP-7 subunit of the immunoproteasome. The downstream signaling cascade involves the activation of multiple key components of the apoptotic pathway.

Apoptotic Signaling Pathway

The inhibition of the immunoproteasome by this compound triggers a cascade of events leading to programmed cell death. This includes the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[1][2] Activated caspase-8 can cleave BID (BH3 interacting-domain death agonist), and the resulting truncated BID (tBID) translocates to the mitochondria, promoting the release of cytochrome c.[1] Cytochrome c release, in turn, facilitates the activation of caspase-9. Both pathways converge on the activation of caspase-3, which then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[1][2]

Quantitative Data

The potency and selectivity of this compound have been quantified in various preclinical studies. The following tables summarize the key in vitro efficacy data.

| Cell Line Type | IC50 Range (µM) | Reference |

| Multiple Myeloma (MM) Cell Lines | 3-5 | [4] |

| Parental Leukemia Cell Lines (CCRF-CEM, THP1, 8226) | 1.5-2.8 | [5] |

| Proteasome Subunit | IC50 (nM) | Selectivity (β5c/β5i) | Reference |

| β5i (LMP-7) | 2.5 | 91 | [3] |

| β5c | 227 | [3] |

Experimental Protocols

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to characterize its activity and mechanism of action.

In Vitro Assays

Cell Viability and Apoptosis Assays:

-

Trypan Blue Exclusion: To assess cell viability, multiple myeloma cells were treated with this compound (e.g., 3 µM for 48 hours), and the percentage of viable cells was determined by trypan blue staining and light microscopy.[1]

-

MTT Assay: The metabolic activity of cells, as an indicator of viability, was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells were stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic and necrotic cells) and analyzed by flow cytometry.[1][4] A significant increase in the Annexin V-positive cell population indicates apoptosis induction.[1]

Immunoblot Analysis:

-

Whole-cell lysates from this compound-treated and untreated cells were separated by SDS-PAGE and transferred to a membrane.

-

The membranes were probed with primary antibodies specific for key apoptotic proteins, including caspase-3, -8, -9, BID, and PARP.

-

The detection of cleaved (activated) forms of these proteins by western blotting confirms the activation of the apoptotic cascade.[1][2]

In Vivo Models

Xenograft Models:

-

Human Plasmacytoma Xenograft Model: To evaluate the in vivo efficacy of this compound, human multiple myeloma cells were subcutaneously injected into SCID mice. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor growth was monitored over time to assess the anti-tumor activity of the compound.[1][2]

-

SCID-hu Model: This model, which better reflects the human bone marrow microenvironment, involves implanting human bone chips subcutaneously in SCID mice, followed by the injection of human MM cells.[4] The effect of this compound on tumor growth was assessed by measuring levels of soluble human interleukin-6 receptor (shIL-6R) in the mouse serum.[1][2][4]

Preclinical Findings and Future Directions

Preclinical studies have demonstrated that this compound effectively inhibits the growth of multiple myeloma cell lines and primary patient tumor cells, including those resistant to conventional therapies.[1] In vivo, this compound has been shown to inhibit tumor growth and prolong survival in mouse models of human multiple myeloma without significant toxicity.[1][2][4] These findings validate the immunoproteasome LMP-7 subunit as a promising therapeutic target in multiple myeloma.[1][2]

Further research has also explored the activity of this compound in other hematologic malignancies, such as leukemia, and has investigated mechanisms of resistance.[5] While this compound shows potent anti-leukemic activity, including in bortezomib-resistant cells, resistance can emerge through mutations in the constitutive proteasome subunit β5 (PSMB5), suggesting that at the effective concentrations, both the immunoproteasome and the constitutive proteasome are inhibited.[5]

The promising preclinical data for this compound laid the groundwork for the development of selective immunoproteasome inhibitors for the treatment of various cancers and inflammatory diseases. Continued research in this area focuses on optimizing the selectivity and pharmacokinetic properties of these inhibitors to maximize their therapeutic window.

References

- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

- 5. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of PR-924

An In-depth Technical Guide to PR-924: A Selective Immunoproteasome Inhibitor

This compound is a potent and selective small molecule inhibitor of the immunoproteasome subunit LMP-7 (low molecular mass polypeptide 7), also known as β5i.[1][2][3] This tripeptide epoxyketone covalently modifies the N-terminal threonine active sites of the proteasome, leading to the induction of apoptosis and inhibition of tumor growth in preclinical models of multiple myeloma.[1][4] Its selectivity for the immunoproteasome over the constitutive proteasome makes it a compound of significant interest for researchers in oncology and immunology.[5][6]

Chemical Structure and Properties

This compound is a tripeptide epoxyketone with the chemical formula C37H38N4O5.[5] It has a molecular weight of 618.73 g/mol .[5] The structure of this compound features a non-natural D-alanine residue at the P3 position and a 3-methyl-1H-indene N-cap, which contribute to its high selectivity for the β5i subunit.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1416709-79-9 | [5] |

| Molecular Formula | C37H38N4O5 | [5][9] |

| Molecular Weight | 618.73 g/mol | [5] |

| IUPAC Name | N-((R)-1-(((S)-3-(1H-indol-3-yl)-1-(((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)-3-methyl-1H-indene-2-carboxamide | [5] |

| InChI Key | ADBUEVSHEJICCM-LZNHGOJSSA-N | [5] |

| Appearance | Solid | [5] |

Biological Activity and Selectivity

This compound demonstrates marked selectivity for the β5i subunit of the immunoproteasome compared to the constitutive β5 subunit.[2][6] This selectivity is a key feature, as it may reduce the off-target effects associated with less selective proteasome inhibitors like bortezomib.[1][6] The inhibitory activity of this compound has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Subunit | IC50 (nM) | Selectivity Ratio (β5c/β5i) | Reference |

| β5i (LMP-7) | 2.5 - 22 | ~91 - 131 | [2][3][8] |

| β5c | 227 - 2900 | - | [2][8] |

| β1i | 8200 | - | [8] |

| β1c | >30000 | - | [8] |

| β2c | >30000 | - | [8] |

| β2i | >30000 | - | [8] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects primarily through the induction of apoptosis.[1] Inhibition of the LMP-7 subunit of the immunoproteasome by this compound disrupts protein homeostasis within the cell, leading to the activation of a cascade of apoptotic signaling events.[1][2] This process involves the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and the involvement of the mitochondrial pathway.[1]

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of this compound, based on descriptions from published research.[1][6]

Proteasome Inhibition Assay

This assay is used to determine the inhibitory activity of this compound against specific proteasome subunits.

-

Preparation of Cell Lysates: Human hematologic malignancy cell lines (e.g., CCRF-CEM, THP1, 8226) are cultured and harvested.[6] Cell pellets are lysed to extract proteins, including proteasomes.

-

Incubation with Inhibitor: The cell lysates are incubated with varying concentrations of this compound for a specified period.

-

Substrate Addition: A fluorogenic peptide substrate specific for the proteasome subunit of interest (e.g., a substrate for chymotrypsin-like activity for β5i) is added.

-

Measurement of Activity: The cleavage of the substrate by the proteasome releases a fluorescent molecule. The fluorescence is measured over time using a plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated and compared to a control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for a proteasome inhibition assay.

Cell Viability Assay

This assay measures the effect of this compound on the growth and survival of cancer cells.

-

Cell Seeding: Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) are seeded in 96-well plates.[3]

-

Treatment: The cells are treated with a range of concentrations of this compound and incubated for various time points (e.g., 24, 48, 72 hours).[3]

-

Viability Reagent Addition: A reagent such as MTT or a commercially available cell viability assay kit is added to the wells.

-

Incubation and Measurement: The plates are incubated to allow for the conversion of the reagent by viable cells into a colored or fluorescent product. The absorbance or fluorescence is then measured using a plate reader.

-

Data Analysis: The viability of the treated cells is expressed as a percentage of the untreated control. The IC50 for cell viability is calculated.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Tumor Implantation: Human multiple myeloma cells are injected subcutaneously into immunodeficient mice.[1]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment Administration: The mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection) on a defined schedule, while the control group receives a vehicle.[1]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly.[1]

-

Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size. The tumors are excised and weighed. The effect of this compound on tumor growth and the overall survival of the mice are analyzed.[1]

Conclusion

This compound is a highly selective inhibitor of the immunoproteasome subunit LMP-7 with demonstrated anti-tumor activity in preclinical models of multiple myeloma. Its mechanism of action, centered on the induction of apoptosis, and its favorable selectivity profile make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The detailed experimental protocols provide a framework for the continued investigation of this compound and similar immunoproteasome inhibitors.

References

- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. medkoo.com [medkoo.com]

- 6. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C37H38N4O5 | CID 92135659 - PubChem [pubchem.ncbi.nlm.nih.gov]

PR-924: A Selective LMP7 Inhibitor and its Impact on the Ubiquitin-Proteasome Pathway in Multiple Myeloma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ubiquitin-proteasome pathway (UPP) is a critical cellular process responsible for the degradation of a majority of intracellular proteins, thereby regulating a myriad of cellular functions including cell cycle progression, signal transduction, and apoptosis.[1][2][3] Its dysregulation is implicated in the pathogenesis of various diseases, notably multiple myeloma (MM). The 26S proteasome, the central protease of this pathway, exists in two major forms: the constitutive proteasome, present in most cells, and the immunoproteasome, which is predominantly expressed in cells of hematopoietic origin and is inducible by inflammatory stimuli.[4] This distinction presents a therapeutic window for the selective targeting of the immunoproteasome in hematological malignancies. PR-924 is a potent, irreversible, and selective tripeptide epoxyketone inhibitor of the LMP7 (low-molecular-mass peptide 7 or β5i) subunit of the immunoproteasome.[5][6][7][8] This document provides a comprehensive technical overview of this compound, its mechanism of action, its quantitative effects on the ubiquitin-proteasome pathway and multiple myeloma cells, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

The Ubiquitin-Proteasome Pathway and the Role of the Immunoproteasome

The degradation of proteins via the UPP is a two-step process: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[1][9][10] The 26S proteasome is a large, ATP-dependent proteolytic complex composed of a 20S core particle and one or two 19S regulatory particles. The 20S core is the catalytic engine and contains three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. In the immunoproteasome, the standard catalytic subunits β5, β2, and β1 are replaced by LMP7 (β5i), MECL-1 (β2i), and LMP2 (β1i), respectively.[4] This alteration in subunit composition results in modified proteolytic specificity, which is important for the generation of peptides for MHC class I antigen presentation. In multiple myeloma, high expression of the immunoproteasome suggests its crucial role in the survival and proliferation of malignant plasma cells, making it an attractive therapeutic target.[5]

This compound: Mechanism of Action

This compound is a tripeptide epoxyketone that acts as a selective and irreversible inhibitor of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[6][7] It covalently modifies the N-terminal threonine active site of LMP7.[5][8] By inhibiting LMP7, this compound disrupts the normal proteolytic function of the immunoproteasome. This leads to the accumulation of poly-ubiquitinated proteins within the cell, which in turn induces cellular stress and triggers programmed cell death (apoptosis).[4][11]

Quantitative Effects of this compound

The efficacy and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data regarding its inhibitory activity and its effects on multiple myeloma cells.

Table 1: Inhibitory Activity of this compound against Proteasome Subunits

| Subunit | IC50 (nM) | Selectivity vs. β5 | Reference |

| Immunoproteasome | |||

| LMP7 (β5i) | 2.5 | - | [6] |

| Constitutive Proteasome | |||

| β5 | 227 | 91-fold | [6] |

Table 2: Effect of this compound on the Viability of Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) at 48h | Reference |

| MM.1S | 3-7 | [5] |

| MM.1R | 3-7 | [5] |

| RPMI-8226 | 3-7 | [5] |

| KMS12 | 3-7 | [5] |

| LR-5 | 3-7 | [5] |

| DOX40 | 3-7 | [5] |

| INA-6 | 3-7 | [5] |

| OPM1 | 3-7 | [5] |

| OPM2 | 3-7 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed multiple myeloma cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. For the control wells, add 100 µL of medium with the corresponding concentration of DMSO.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.

-

Carefully aspirate the supernatant without disturbing the formazan pellet.

-

Add 150 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

-

Multiple myeloma cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat multiple myeloma cells with the desired concentrations of this compound for the indicated time. Include an untreated control.

-

Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Proteasome Activity Assay (Chymotrypsin-like Activity)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Multiple myeloma cells treated with this compound

-

Lysis Buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT)

-

Fluorogenic substrate: Suc-LLVY-AMC (stock solution in DMSO)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)

-

Black 96-well microplate

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Treat cells with this compound as desired.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant (cell lysate).

-

In a black 96-well plate, add 20-50 µg of cell lysate per well and adjust the volume to 100 µL with Assay Buffer.

-

Prepare the substrate solution by diluting the Suc-LLVY-AMC stock in Assay Buffer to a final concentration of 100 µM.

-

Add 100 µL of the substrate solution to each well.

-

Incubate the plate at 37°C.

-

Measure the fluorescence at multiple time points (e.g., every 5 minutes for 1 hour) using a fluorometric plate reader. The rate of increase in fluorescence is proportional to the proteasome activity.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound on the LMP7 subunit.

Caption: Signaling pathway of this compound-induced apoptosis in multiple myeloma cells.

Caption: A typical experimental workflow to assess the effects of this compound.

Conclusion

This compound represents a highly selective and potent tool for investigating the role of the immunoproteasome in cellular processes and as a potential therapeutic agent in multiple myeloma. Its specific inhibition of the LMP7 subunit leads to the accumulation of ubiquitinated proteins, triggering apoptotic cell death in malignant plasma cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the ubiquitin-proteasome pathway. The high selectivity of this compound for the immunoproteasome over the constitutive proteasome suggests the potential for a favorable therapeutic index, a critical aspect in the development of novel anti-cancer therapies.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound|LMP-7 Inhibitor|For Research Use [benchchem.com]

- 8. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of PR-924: A Selective Immunoproteasome Inhibitor for Multiple Myeloma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PR-924 is a novel tripeptide epoxyketone that acts as a potent and selective inhibitor of the immunoproteasome subunit LMP-7 (Low Molecular Mass Polypeptide 7, also known as β5i). Preclinical investigations have demonstrated its significant anti-tumor activity in multiple myeloma (MM) through the induction of apoptosis. This document provides a comprehensive overview of the preclinical data for this compound, including its efficacy in both in vitro and in vivo models, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The data presented herein supports the continued investigation of this compound as a promising therapeutic agent for multiple myeloma.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis and a validated therapeutic target in multiple myeloma. While broad-spectrum proteasome inhibitors like bortezomib have shown clinical efficacy, they are associated with off-target effects and the development of resistance.[1] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells, and its selective inhibition presents a promising strategy to enhance therapeutic efficacy and reduce toxicity.[2]

This compound is a selective inhibitor of the LMP-7 subunit of the immunoproteasome.[1][3] This document summarizes the key preclinical findings that establish the rationale for its development as a targeted therapy for multiple myeloma.

In Vitro Efficacy

Cell Viability in Multiple Myeloma Cell Lines

This compound has demonstrated potent cytotoxic effects across a panel of human multiple myeloma cell lines. The half-maximal inhibitory concentrations (IC50) were determined following 48 hours of treatment.

| Cell Line | IC50 (µM) | Noteworthy Characteristics |

| MM.1S | 3-7 | Dexamethasone-sensitive |

| MM.1R | 3-7 | Dexamethasone-resistant |

| RPMI-8226 | 3-7 | - |

| KMS12PE | 3-7 | - |

| LR-5 | 3-7 | - |

| DOX40 | 3-7 | Doxorubicin-resistant |

| INA-6 | 3-7 | IL-6 dependent |

| OPM1 | 3-7 | - |

| OPM2 | 3-7 | - |

Table 1: In Vitro Cell Viability of Multiple Myeloma Cell Lines Treated with this compound for 48 hours. Data extracted from multiple sources indicating a consistent range of activity.[1][2]

Activity in Primary Patient Samples

This compound induced significant cell death in CD138+ tumor cells isolated from multiple myeloma patients who had relapsed or were refractory to prior therapies.[1] Notably, this compound showed minimal impact on the viability of normal peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic window.[1]

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in two distinct murine xenograft models of human multiple myeloma.

Plasmacytoma Xenograft Model

In a subcutaneous plasmacytoma model using MM.1S cells, treatment with this compound resulted in a significant inhibition of tumor growth and prolonged the survival of the tumor-bearing mice.[1]

| Parameter | Vehicle Control | This compound Treatment |

| Tumor Growth | Progressive | Significantly Inhibited |

| Survival | - | Significantly Prolonged |

Table 2: Summary of this compound Efficacy in a Plasmacytoma Xenograft Model.[1]

SCID-hu Xenograft Model

The SCID-hu model, which recapitulates the human bone marrow microenvironment, was utilized to assess the efficacy of this compound in a more physiologically relevant setting. This compound treatment led to a significant reduction in tumor burden, as measured by circulating levels of soluble human interleukin-6 receptor (shIL-6R).[1]

| Parameter | Vehicle Control | This compound Treatment |

| Tumor Burden (shIL-6R levels) | Elevated | Significantly Reduced |

Table 3: Summary of this compound Efficacy in the SCID-hu Xenograft Model.[1]

Mechanism of Action: Induction of Apoptosis

This compound exerts its anti-myeloma effects primarily through the induction of apoptosis. This is supported by the activation of key apoptotic signaling pathways.

Caspase Activation

Treatment of multiple myeloma cells with this compound leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[1] This is accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Involvement of the Intrinsic and Extrinsic Apoptotic Pathways

The activation of both caspase-8 and caspase-9 suggests that this compound triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1]

The intrinsic pathway is further implicated by the cleavage of BID, its translocation to the mitochondria, and the subsequent release of cytochrome c.[1] Furthermore, this compound has been shown to down-regulate the anti-apoptotic protein Bcl-2, further promoting cell death.[1]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Multiple myeloma cell lines were seeded in 96-well plates at a density of 2 x 10^4 cells/well.

-

Treatment: Cells were treated with varying concentrations of this compound or vehicle control for 24, 48, and 72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium was removed, and 200 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Multiple myeloma cells were treated with this compound or vehicle control for the indicated times.

-

Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered apoptotic.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and incubated with primary antibodies against caspase-3, -8, -9, PARP, Bcl-2, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Models

-

Animal Husbandry: Severe combined immunodeficient (SCID) mice were housed under pathogen-free conditions.

-

Plasmacytoma Model:

-

MM.1S cells (5 x 10^6 in 100 µL PBS) were injected subcutaneously into the right flank of the mice.

-

When tumors became palpable, mice were randomized into treatment and control groups.

-

This compound (e.g., 10 mg/kg) or vehicle was administered intravenously or intraperitoneally according to the study design.

-

Tumor volume was measured regularly, and survival was monitored.

-

-

SCID-hu Model:

-

Human fetal bone chips were implanted subcutaneously in SCID mice.

-

After 4-6 weeks, INA-6 multiple myeloma cells (2 x 10^6) were injected directly into the bone chips.

-

Treatment with this compound or vehicle was initiated.

-

Tumor burden was monitored by measuring shIL-6R levels in mouse serum.

-

References

- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of PR-924 on Cancer Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-924 is a potent and selective small molecule inhibitor of the immunoproteasome subunit LMP7 (low molecular mass polypeptide 7), also known as β5i. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing proteins for antigen presentation and regulating cytokine production. In various malignancies, particularly multiple myeloma, the immunoproteasome is often overexpressed and plays a crucial role in cell survival and proliferation. This compound, a tripeptide epoxyketone, irreversibly binds to the N-terminal threonine active site of the LMP7 subunit, leading to the induction of apoptosis in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on key cancer cell signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action: Selective Immunoproteasome Inhibition

This compound exhibits high selectivity for the LMP7 (β5i) subunit of the immunoproteasome over its constitutive counterpart, β5. This selectivity is crucial for minimizing off-target effects on normal cells. The core mechanism of this compound involves the formation of a stable, irreversible covalent bond with the active site of LMP7.

Chemical Interaction: As a tripeptide epoxyketone, this compound's reactive epoxide ring is the key to its inhibitory action. The N-terminal threonine residue of the LMP7 subunit initiates a nucleophilic attack on the ketone of this compound, which is followed by a second attack from the threonine's amino group on the epoxide. This results in the formation of a stable morpholine adduct, effectively and irreversibly inactivating the proteolytic activity of the LMP7 subunit.[1]

Figure 1: Covalent inhibition of LMP7 by this compound.

Impact on Cancer Cell Signaling Pathways

The selective inhibition of LMP7 by this compound triggers a cascade of events within cancer cells, primarily culminating in apoptosis. The key signaling pathways affected are detailed below.

Induction of the Apoptotic Pathway

Preclinical studies have consistently demonstrated that this compound induces apoptosis in multiple myeloma (MM) cell lines and primary patient-derived MM cells.[2] This is achieved through the activation of both the intrinsic and extrinsic apoptotic pathways.

Key Events in this compound-Induced Apoptosis:

-

Caspase Activation: Treatment with this compound leads to the cleavage and activation of initiator caspases, including caspase-8 and caspase-9, and the executioner caspase, caspase-3.[1][2]

-

BID Cleavage and Cytochrome c Release: Activated caspase-8 cleaves BID (BH3 interacting-domain death agonist) into its truncated form, tBID. tBID translocates to the mitochondria, promoting the release of cytochrome c into the cytoplasm.[1]

-

PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[1][2]

Figure 2: this compound induced apoptotic signaling cascade.

Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers, including multiple myeloma.[3][4] The proteasome is responsible for the degradation of IκB, the inhibitor of NF-κB. While the constitutive proteasome is the primary driver of IκBα degradation, the role of the immunoproteasome is more nuanced. Some studies suggest that selective inhibition of LMP7 alone may not be sufficient to block TNFα-induced NF-κB activation in all cancer cell types.[5] However, by contributing to the overall proteasomal activity, LMP7 inhibition can potentially dampen NF-κB signaling, thereby reducing the expression of pro-survival and pro-inflammatory genes.

Alteration of Cytokine Signaling

The immunoproteasome plays a significant role in regulating the production of various cytokines.[6][7] Inhibition of LMP7 by selective inhibitors has been shown to suppress the secretion of pro-inflammatory and tumor-promoting cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-23 (IL-23).[6][7][8] In the context of multiple myeloma, IL-6 is a key cytokine that promotes the growth, survival, and drug resistance of malignant plasma cells.[9] By reducing the production of these cytokines, this compound can disrupt the supportive tumor microenvironment.

Impact on Antigen Presentation

The immunoproteasome is the primary machinery for processing intracellular antigens into peptides for presentation by MHC class I molecules to cytotoxic T lymphocytes (CTLs).[10] The LMP7 subunit, with its chymotrypsin-like activity, is crucial for generating the correct peptide repertoire for an effective anti-tumor immune response. By inhibiting LMP7, this compound can alter the landscape of peptides presented on the surface of cancer cells. This could potentially hinder the recognition of tumor cells by the immune system. However, this alteration could also potentially be exploited therapeutically, for instance, by sensitizing cancer cells to other immunotherapies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and related LMP7 inhibitors.

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) at 48h |

| MM.1S | 3-5 |

| MM.1R | 3-5 |

| RPMI-8226 | 3-7 |

| KMS12PE | 3-7 |

| LR-5 | 3-7 |

| DOX40 | 3-7 |

| INA-6 | 3-7 |

| OPM1 | 3-7 |

| OPM2 | 3-7 |

Data extracted from Parlati et al., 2009.[3]

Table 2: In Vivo Efficacy of this compound in a SCID-hu Mouse Model of Multiple Myeloma

| Treatment Group | Dosage | Outcome |

| Vehicle Control | - | Progressive tumor growth |

| This compound | 6 mg/kg, i.v., twice weekly for 3 weeks | Significant reduction in tumor growth |

Data extracted from Parlati et al., 2009.[3]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on multiple myeloma cell lines.[4][11][12][13]

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

-

Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A vehicle control (DMSO) should be included at the same final concentration as the highest this compound treatment.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Figure 3: Workflow for the MTT cell viability assay.

Western Blot Analysis for Caspase Activation

This protocol details the detection of cleaved caspases and PARP as markers of apoptosis.[1][6][7][14][15]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-